1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl-
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Overview
Description
1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is of interest due to its unique chemical structure, which includes trifluoromethyl and dimethyl groups, potentially imparting distinct pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium can yield key intermediates . These intermediates can then undergo further reactions, such as nucleophilic substitution and cyclization, to form the desired benzodiazepine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or dimethyl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The trifluoromethyl and dimethyl groups may enhance its binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
- 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-methyl-7,8-dimethyl-
- 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-chloro-7,8-dimethyl-
- 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-fluoro-7,8-dimethyl-
Uniqueness: The presence of the trifluoromethyl group in 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- distinguishes it from other similar compounds. This group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-6-3-8-9(4-7(6)2)17-11(18)5-10(16-8)12(13,14)15/h3-4H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHSTXLMDWLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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